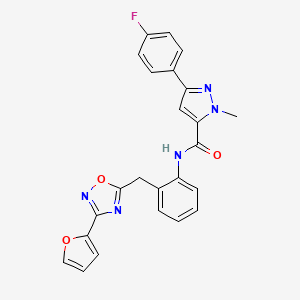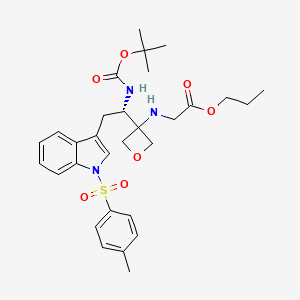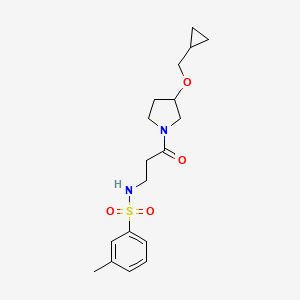
3-(4-(3,5-dimetil-1H-pirazol-1-il)fenil)-N-metoxipropanamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)-N-methoxypropanamide is a compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This specific compound is characterized by the presence of a pyrazole ring substituted with a phenyl group and a methoxypropanamide moiety
Aplicaciones Científicas De Investigación
Mecanismo De Acción
Target of Action
The primary target of the compound 3-(4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)-N-methoxypropanamide is the αvβ6 integrin . Integrins are a family of cell surface receptors that mediate the attachment between a cell and its surroundings, such as other cells or the extracellular matrix. In particular, the αvβ6 integrin plays a crucial role in the regulation of inflammation and tissue repair.
Mode of Action
3-(4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)-N-methoxypropanamide interacts with the αvβ6 integrin, exhibiting a very high affinity for this target . The interaction between the compound and its target leads to changes in the cellular processes regulated by the αvβ6 integrin.
Pharmacokinetics
The pharmacokinetic properties of 3-(4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)-N-methoxypropanamide are commensurate with inhaled dosing by nebulization . The compound has a long dissociation half-life (7 hours) and very high solubility in saline at pH 7 (>71 mg/mL), which suggests good bioavailability . .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-(4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)-N-methoxypropanamide. For instance, the pH of the environment could potentially affect the compound’s solubility and therefore its bioavailability . Other factors, such as temperature and the presence of other substances, could also influence the compound’s action.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)-N-methoxypropanamide typically involves the condensation of 3,5-dimethyl-1H-pyrazole with a suitable phenyl derivative, followed by the introduction of the methoxypropanamide group. One common method involves the reaction of 3,5-dimethyl-1H-pyrazole with 4-bromoacetophenone to form the intermediate 4-(3,5-dimethyl-1H-pyrazol-1-yl)acetophenone. This intermediate is then reacted with methoxyamine hydrochloride in the presence of a base to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, the choice of solvents and reagents may be tailored to minimize environmental impact and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
3-(4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)-N-methoxypropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the methoxy group.
Comparación Con Compuestos Similares
Similar Compounds
3-(5-(4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)-N-methoxypropanamide: A structural isomer with similar biological activities.
4-(3,5-dimethyl-1H-pyrazol-1-yl)methyl-4-methyl-2-phenyl-4,5-dihydrooxazole:
1-(4-{[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]amino}phenyl)ethanone: A related compound with similar structural features and biological activities.
Uniqueness
3-(4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)-N-methoxypropanamide is unique due to its specific substitution pattern and the presence of the methoxypropanamide group, which imparts distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for various scientific and industrial applications.
Propiedades
IUPAC Name |
3-[4-(3,5-dimethylpyrazol-1-yl)phenyl]-N-methoxypropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2/c1-11-10-12(2)18(16-11)14-7-4-13(5-8-14)6-9-15(19)17-20-3/h4-5,7-8,10H,6,9H2,1-3H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPXFYOAARKIQEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC=C(C=C2)CCC(=O)NOC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![6-((3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2593105.png)


![N-cyclopentyl-2-((7-oxo-5-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2593111.png)



![N-(3-(1H-pyrrol-1-yl)propyl)-2-(benzo[d]isoxazol-3-yl)acetamide](/img/structure/B2593116.png)

![2-{4-[2-(Dimethylamino)-6-methylpyrimidin-4-yl]piperazin-1-yl}-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B2593119.png)
![2-Chloro-N-[1-(5,6-difluoro-1H-indol-3-yl)propan-2-yl]acetamide](/img/structure/B2593120.png)
![8-((3-Chloro-2-methylphenyl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane](/img/structure/B2593123.png)

![2-[7-(4-methoxybenzoyl)-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2593127.png)
